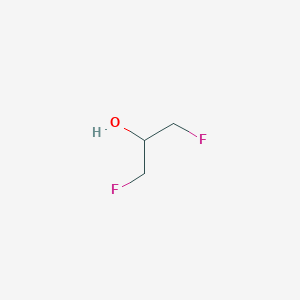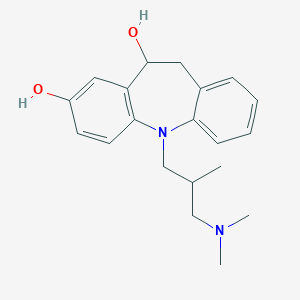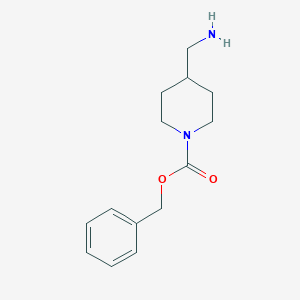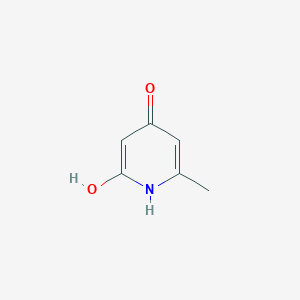
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is a compound that has been studied extensively in recent years due to its potential applications in science and medicine. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is composed of a ring of five carbon atoms with one nitrogen atom. This compound has been found to possess a variety of properties that make it a useful tool in the laboratory.
Aplicaciones Científicas De Investigación
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has a variety of applications in scientific research. It has been used in a number of studies to investigate the effects of various compounds on biological systems. It has also been used in the study of cancer, as it has been found to have an inhibitory effect on the growth of certain types of cancer cells. Furthermore, this compound has been used in the study of enzyme inhibition and has been found to be a potent inhibitor of several enzymes.
Mecanismo De Acción
The mechanism of action of 2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body in order to exert its effects. Specifically, it is thought to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, this compound may interact with certain receptors in the body, such as those involved in the regulation of blood pressure.
Biochemical and Physiological Effects
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the growth of certain types of cancer cells. Additionally, it has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain inflammatory conditions. Furthermore, this compound has been found to have an effect on the metabolism of certain drugs and other compounds, as it has been found to interact with certain cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively easy to synthesize, as it can be produced through the Ullmann reaction. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool in the laboratory. However, there are some limitations to this compound. For example, it is not water soluble, meaning that it must be dissolved in an organic solvent in order to be used in experiments. Additionally, this compound is not very stable, meaning that it must be used quickly after synthesis in order to prevent degradation.
Direcciones Futuras
The potential of 2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has yet to be fully explored. There are several areas of research that could be further explored in order to better understand the compound and its applications. For example, further research could be conducted to determine the exact mechanism of action of this compound and how it interacts with certain enzymes and proteins. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer or other diseases. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system, as it has been found to interact with certain cytochrome P450 enzymes.
Métodos De Síntesis
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is synthesized through a process known as the Ullmann reaction. This reaction involves the condensation of an aromatic halide with an aryl amine in the presence of copper powder. The resulting product is a 2(3H)-pyridinone,4-hydroxy-6-methyl-(9CI) compound. This method has been found to be a reliable and efficient way of synthesizing this compound and is widely used in the laboratory.
Propiedades
IUPAC Name |
2-hydroxy-6-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C(N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 419071 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

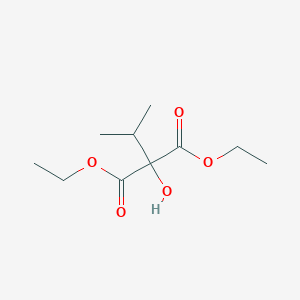
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)


